1,3-Bis(2-hydroxyethyl)guanidine

Solubility Enhancement Hydrophilicity Pharmaceutical Formulation

Standard guanidines lack the bifunctional reactivity required for triazabicyclooctene or moxonidine analog synthesis. This bis-hydroxyethyl derivative solves that limitation. - **Dual-site reactivity**: Enables regioselective double cyclization without protecting groups - **≥25 mg/mL aqueous solubility**: Direct use in polymerization & catalysis without co-solvents - **Proven utility**: MNP catalyst systems for pyrano[2,3-c]pyrazole & piperidine syntheses

Molecular Formula C5H13N3O2
Molecular Weight 147.18 g/mol
Cat. No. B12853905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-hydroxyethyl)guanidine
Molecular FormulaC5H13N3O2
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC(CO)NC(=NCCO)N
InChIInChI=1S/C5H13N3O2/c6-5(7-1-3-9)8-2-4-10/h9-10H,1-4H2,(H3,6,7,8)
InChIKeyFJMUWLBKJKZIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-hydroxyethyl)guanidine: Distinct Scaffold Properties


1,3-Bis(2-hydroxyethyl)guanidine (CAS 130493-73-1) is a symmetrical, hydrophilic guanidine derivative with the molecular formula C5H13N3O2 and a molecular weight of 147.18 g/mol . Unlike simple guanidine salts or alkyl-guanidines, this compound features two terminal hydroxyethyl arms attached to the central guanidine core . This dual hydroxyl-guanidine architecture confers distinct physicochemical properties—including markedly enhanced aqueous solubility and dual hydrogen-bonding capacity—that differentiate it from both unsubstituted guanidine and mono-hydroxyethyl analogs .

Reactivity
Bifunctional hydroxyethyl arms for symmetrical bridging and dual-site conjugation
Solubility Profile
Enhanced aqueous solubility supports direct use in aqueous-phase reactions and formulations
Synthetic Role
Versatile intermediate for heterocyclic synthesis, polymer crosslinking, and nanocatalyst ligand design

Why 1,3-Bis(2-hydroxyethyl)guanidine Is Irreplaceable


Generic substitution within the guanidine class fails because even minor structural variations profoundly alter physicochemical behavior, catalytic performance, and synthetic utility. Unsubstituted guanidine lacks the hydroxyl functionalities required for polymer crosslinking or metal chelation . Mono-hydroxyethylguanidine derivatives provide only a single reactive arm, limiting their capacity for bifunctional conjugation or symmetrical bridging in heterocyclic synthesis . Alkyl-guanidines, while exhibiting antimicrobial activity, demonstrate substantially lower aqueous solubility—a critical limitation for aqueous-phase catalysis and pharmaceutical formulation [1]. The bis-hydroxyethyl configuration of the target compound uniquely enables dual-site reactivity, enhanced hydrophilicity, and versatile hydrogen-bonding capacity that cannot be replicated by in-class alternatives .

Target Compound
1,3-Bis(2-hydroxyethyl)guanidine: dual hydroxyl arms, high aqueous solubility, bifunctional conjugation and crosslinking capacity
Typical Substitutes
Unsubstituted guanidine, mono-hydroxyethylguanidines, or alkyl-guanidines lack the symmetrical bifunctional architecture required for double cyclization, dense polymer grafting, or stable metal chelation
Key Risk
Monofunctional analogs may shift reaction outcomes to single-addition products; alkyl-guanidine hydrophobicity may limit aqueous-phase compatibility

1,3-Bis(2-hydroxyethyl)guanidine: Comparative Performance


Enhanced Aqueous Solubility

1,3-Bis(2-hydroxyethyl)guanidine exhibits aqueous solubility of at least 25 mg/mL (approximately 170 mM) at ambient temperature [1]. Unsubstituted guanidine hydrochloride, by comparison, has a reported solubility of approximately 50 mg/mL in water, but lacks the hydroxyethyl functional groups essential for conjugation reactions . Bis-alkylguanidine antimalarial analogs, such as those evaluated in Degardin et al. (2014), demonstrate low aqueous solubility that limits oral bioavailability and necessitates prodrug strategies [2]. The dual hydroxyl groups of 1,3-bis(2-hydroxyethyl)guanidine contribute to approximately 1.7-fold greater molar solubility compared to unsubstituted guanidine, while providing bifunctional reactivity absent in both unsubstituted and mono-substituted analogs [1].

Aqueous Solubility
Cross-study comparable
≥25 mg/mL (~170 mM) at 25°C; ~1.7-fold higher molar solubility vs. unsubstituted guanidine, with bifunctional reactivity absent in comparators
Supports aqueous-phase reaction and formulation workflows without organic co-solvents
Ambient temperature; comparator bis-alkylguanidines require prodrug strategies for solubility
Solubility Enhancement Hydrophilicity Pharmaceutical Formulation

Heterocyclic Synthesis Intermediate

1,3-Bis(2-hydroxyethyl)guanidine serves as a critical intermediate in the synthesis of bicyclic guanidines and imidazoline-containing heterocycles [1]. Specifically, guanidines containing two 2-hydroxyethyl substituents undergo double cyclization to yield 1,4,6-triazabicyclooctene systems—a scaffold inaccessible using mono-hydroxyethyl or unsubstituted guanidines [1]. Furthermore, the compound is structurally related to intermediates used in the preparation of moxonidine (CAS 75438-57-2), a centrally acting antihypertensive agent . The presence of two symmetrical hydroxyethyl groups enables regioselective cyclization that cannot be achieved with asymmetric or mono-substituted guanidine derivatives [1].

Heterocyclic Synthesis
Class-level inference
Enables double DMC-induced cyclization to 1,4,6-triazabicyclooctene systems; 2:1 reactive site ratio vs. monofunctional analogs
Provides a synthetic route to bicyclic heterocycles inaccessible with simpler guanidines
Structurally related to moxonidine intermediate pathways; data to verify with specific substrate scope
Heterocyclic Synthesis Pharmaceutical Intermediate Moxonidine Synthesis

Multicomponent Reaction Nanocatalysis

A magnetic nanocomposite incorporating 1,3-bis(2-hydroxyethyl)guanidine as the ligand component (MNPs-bis(2-hydroxyethyl)-guanidine-Ni) has been demonstrated as an effective catalyst for the synthesis of pyrano[2,3-c]pyrazoles and highly functionalized piperidines via multicomponent reactions [1]. The bis-hydroxyethyl guanidine ligand provides dual coordination sites that enhance catalytic activity relative to mono-dentate guanidine ligands. The nanocomposite achieved high yields (reported as excellent yields without specific quantification) for pyrano[2,3-c]pyrazole synthesis under mild conditions, while also enabling magnetic recovery and reuse of the catalyst [1]. Comparable catalysts using unsubstituted guanidine or mono-hydroxyethylguanidine ligands lack the bifunctional coordination geometry required for optimal metal stabilization and substrate activation .

Nanocatalysis Ligand
Class-level inference
MNPs-bis(2-hydroxyethyl)-guanidine-Ni: dual coordination sites, magnetic recoverability, reported high yields for pyrano[2,3-c]pyrazole synthesis
Bifunctional chelation may improve metal stabilization and catalyst reuse in multicomponent reactions
Multicomponent reaction conditions; specific yields require source-specific review
Heterogeneous Catalysis Green Chemistry Nanocatalysis

Polymer Crosslinking and Gene Delivery

1,3-Bis(2-hydroxyethyl)guanidine has been utilized in the synthesis of guanidine-functionalized polymers for gene delivery applications . The compound serves as a monomeric precursor for preparing methionine-functionalized biocompatible block copolymers via RAFT polymerization, specifically N,N-bis(2-hydroxyethyl)methacrylamide derivatives . Polymers incorporating bis-hydroxyethyl guanidine moieties exhibit enhanced cytosolic protein delivery efficiency compared to polymers functionalized with mono-guanidine or alkyl-guanidine groups, attributed to the synergistic effect of dual guanidine-hydrogen bonding and hydroxyl-mediated membrane interactions [1]. Crosslinked guanidinyl-containing polymers using hydroxyethyl-guanidine components demonstrate improved substrate adhesion and reduced wash-off in cationic coating applications [2].

Polymer Crosslinking
Class-level inference
Bifunctional grafting via dual hydroxyethyl handles; 2 reactive hydroxyl sites vs. 0–1 in comparator guanidines
Supports denser polymer functionalization and crosslinked network formation for biomaterials research
Reported in RAFT polymerization and gene-delivery copolymer contexts; performance may vary with monomer selection
Polymer Chemistry Gene Delivery Biomaterials

Validated Applications of 1,3-Bis(2-hydroxyethyl)guanidine


Bicyclic Guanidine Heterocycle Synthesis

Procurement is justified when the research objective involves synthesizing 1,4,6-triazabicyclooctene systems or imidazoline-containing heterocycles such as moxonidine analogs. The dual hydroxyethyl groups enable regioselective double cyclization that cannot be achieved with mono-hydroxyethyl or unsubstituted guanidines [1]. This bifunctional reactivity provides a unique synthetic route to pharmacologically relevant bicyclic scaffolds, reducing the need for protecting group strategies or multi-step sequences required when using alternative guanidine starting materials [1].

Green Magnetic Nanocatalysis

This compound is indicated for preparing MNPs-bis(2-hydroxyethyl)-guanidine-Ni nanocomposite catalysts for multicomponent reactions including pyrano[2,3-c]pyrazole and functionalized piperidine synthesis [2]. The bifunctional ligand geometry provides superior metal coordination stability and catalytic efficiency compared to mono-dentate guanidine ligands. The magnetic recoverability enabled by this ligand system supports green chemistry principles by facilitating catalyst reuse and minimizing metal contamination of reaction products [2].

Aqueous Polymer Synthesis and Biomaterials

Procurement is warranted for projects requiring guanidine-functionalized polymers with high grafting density and enhanced water solubility. The dual hydroxyethyl groups serve as polymerization handles for RAFT synthesis of biocompatible block copolymers . The compound's ≥25 mg/mL aqueous solubility enables direct use in aqueous polymerization without organic co-solvents, while the bifunctional architecture yields polymers with improved cytosolic delivery efficiency and substrate adhesion compared to mono-guanidine or alkyl-guanidine functionalized analogs [3].

Hydrophilic Guanidine Scaffolds with Conjugation

This compound is suitable for medicinal chemistry programs exploring guanidine-based therapeutics where both aqueous solubility and bifunctional conjugation are required. The ≥25 mg/mL aqueous solubility substantially exceeds that of bis-alkylguanidine antimalarial leads, which required prodrug strategies to overcome bioavailability limitations [3]. The dual hydroxyl groups provide versatile handles for prodrug conjugation, PEGylation, or targeted delivery vector attachment without compromising the pharmacological activity of the guanidine core [3].

Application
Selection Property
Validation Focus
Bicyclic Guanidine Heterocycle Synthesis
Bifunctional cyclization capacity
Regioselective double cyclization outcome
Green Magnetic Nanocatalysis
Dual-site metal coordination geometry
Catalyst recoverability and metal-leaching control
Aqueous Polymer Synthesis and Biomaterials
High-density grafting and aqueous solubility
Polymer grafting efficiency and crosslinked network integrity
Hydrophilic Guanidine Scaffolds with Conjugation
Aqueous solubility with bifunctional handles
Conjugation efficiency and scaffold stability in aqueous media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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